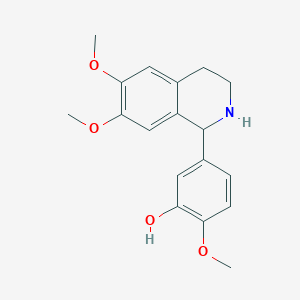

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol

Description

Properties

IUPAC Name |

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-5-4-12(8-14(15)20)18-13-10-17(23-3)16(22-2)9-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBULROUUVZPJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: It is explored for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact mechanism can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of tetrahydroisoquinoline derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Chlorinated Derivatives

- MMV008956 (5-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol): Structural Differences: Replaces the phenolic hydroxyl group with chlorine and substitutes ethoxy for methoxy at positions 6 and 7 of the isoquinoline ring. Ethoxy groups may alter metabolic stability compared to methoxy. Activity: Exhibits antimalarial activity but shows reduced efficacy against chloroquine-resistant Plasmodium falciparum strains, similar to chloroquine analogs .

Oxadiazole and Heterocyclic Modifications

- 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4-phenyl-1,2,5-oxadiazole N-oxide: Structural Differences: Incorporates a phenyl-oxadiazole N-oxide moiety instead of the phenolic ring. Physical Properties: Crystallographic studies reveal strong intermolecular hydrogen bonding (N–O···H interactions), enhancing stability compared to the less rigid phenolic analog . Activity: No direct biological data provided, but the oxadiazole group is often associated with redox activity and nitric oxide release.

Methyl-Substituted Analogs

- 1-(4-{5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenoxy}benzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: Structural Differences: Features additional methyl groups on the isoquinoline nitrogen and a benzyl-phenoxy extension. Molecular Weight: 654.79 g/mol (vs. ~437–495 g/mol for simpler analogs), which may limit bioavailability . Activity: Methyl groups could sterically hinder receptor binding but improve metabolic resistance.

Pyrimidine-Dione Derivatives

- 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-hydroxy-3-mesitylpyrimidine-2,4(1H,3H)-dione: Structural Differences: Replaces the phenol with a mesityl-pyrimidine-dione system.

Research Findings and Gaps

- Antimalarial Activity : MMV008956’s structural similarity to chloroquine suggests shared mechanisms, but resistance profiles require further study .

- Structural Stability : Oxadiazole and pyrimidine-dione derivatives exhibit enhanced stability via intermolecular interactions .

- Synthetic Accessibility : Halogenated intermediates (e.g., 2-chloro derivatives) enable scalable synthesis of complex analogs .

Limitations : Direct pharmacological data for the target compound are absent; most inferences derive from structural analogs.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol?

Methodological Answer:

Synthesis optimization requires attention to solvent selection, reaction monitoring, and purification. For example:

- Solvent Choice : Trifluoroethanol (TFE) is often used due to its ability to stabilize intermediates and enhance reaction rates in tetrahydroisoquinoline syntheses .

- Reaction Monitoring : Thin-layer chromatography (TLC) with eluents like 0–75% ethyl acetate in hexane is critical for tracking reaction progress and isolating intermediates .

- Purification : Silica gel chromatography is standard for separating products from side reactions. For example, a yield of 62% was achieved using this method for a related tetrahydroisoquinoline derivative .

- Elemental Analysis Validation : Discrepancies between calculated and measured elemental composition (e.g., C: 72.21% vs. 73.0% in a related compound) highlight the need for complementary techniques like HRMS or NMR .

Advanced: How can researchers resolve discrepancies in stereochemical assignments for this compound using crystallographic data?

Methodological Answer:

Stereochemical ambiguities arise in non-centrosymmetric crystals. Key approaches include:

- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data. The η parameter in SHELX helps estimate enantiomorph polarity but may fail for near-centrosymmetric structures; the alternative x parameter (based on incoherent scattering) is more reliable .

- Experimental Phasing : For macromolecular applications, SHELXC/D/E pipelines enable rapid phasing, particularly useful for resolving chiral centers in complex derivatives .

- Validation : Cross-reference NMR-derived coupling constants with X-ray diffraction data to confirm stereochemistry, as done for structurally similar compounds .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–7.5 ppm). Discrepancies in integration ratios may indicate impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy. For example, a related compound (C₃₁H₃₃NO₆) showed a 0.8% deviation in carbon content, necessitating HRMS validation .

- Elemental Analysis : Used to verify stoichiometry but should be supplemented with spectroscopic data due to potential hygroscopicity or solvent retention .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the pharmacological potential of this compound?

Methodological Answer:

SAR studies require systematic structural modifications and in vitro/in vivo testing:

- Core Modifications : Introduce substituents at the 1-position of the tetrahydroisoquinoline ring to assess receptor selectivity. For example, benzylcarbamoyl or amino groups altered orexin-1 receptor antagonism in analogs .

- Biological Assays : Use Mdr1a/b(-/-)Bcrp1(-/-) mice models to evaluate blood-brain barrier penetration, as demonstrated for related positron emission tomography (PET) radiotracers .

- Comparative Analysis : Compare with analogs like (S)-(-)-trolline (C₂₀H₂₁NO₂) to identify critical methoxy/hydroxyl group interactions .

Basic: What are common pitfalls in synthesizing tetrahydroisoquinoline derivatives, and how can they be mitigated?

Methodological Answer:

- Side Reactions : Phosphorous oxychloride-mediated cyclizations may form undesired byproducts. Quench reactions slowly in water to avoid exothermic decomposition .

- Low Yields : Optimize stoichiometry—e.g., using BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide couplings improves yields to >60% .

- Purification Challenges : Use gradient elution in chromatography (e.g., 0–100% ethyl acetate in hexane) to separate closely related derivatives .

Advanced: How can computational methods complement experimental data in predicting this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Model transition states for cyclization reactions to predict regioselectivity. For example, calculate activation energies for methoxy group participation in electrophilic substitutions .

- Molecular Docking : Simulate binding to biological targets (e.g., orexin receptors) using analogs like 2-(6,7-dimethoxy-1-methyl-tetrahydroisoquinolin-1-yl)propan-2-ol (C₁₅H₂₃NO₃) as templates .

- Crystallographic Software : Programs like Olex2 or Mercury can visualize hydrogen-bonding networks, aiding in rationalizing solubility differences among derivatives .

Basic: How do researchers address discrepancies between calculated and observed spectroscopic data?

Methodological Answer:

- Dynamic Effects : Conformational flexibility (e.g., chair-boat transitions in tetrahydroisoquinoline rings) can cause NMR signal splitting. Variable-temperature NMR resolves this .

- Impurity Identification : LC-MS/MS detects trace byproducts (e.g., oxidation products) that skew elemental analysis .

- X-ray Validation : Single-crystal X-ray diffraction definitively assigns structures, as seen in the resolution of a related compound’s methoxy positional isomerism .

Advanced: What strategies enable enantioselective synthesis of this compound’s chiral analogs?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Raney nickel or palladium catalysts to control stereochemistry at the 1-position .

- Chiral Auxiliaries : Temporarily introduce groups like benzylcarbamoyl to direct stereoselective alkylation, followed by cleavage .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers of intermediates, as applied in alkaloid syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.